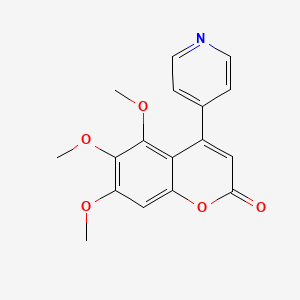
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a pyridyl group and methoxy substituents enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-(4-Pyridyl)-5,6,7-trimethoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and 5,6,7-trimethoxycoumarin.
Condensation Reaction: The key step involves a condensation reaction between 4-pyridinecarboxaldehyde and 5,6,7-trimethoxycoumarin in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyridyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Pyridyl)-5,6,7-trimethoxycoumarin involves its interaction with specific molecular targets and pathways. The pyridyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The methoxy groups contribute to its solubility and stability, further enhancing its biological activity.
Comparación Con Compuestos Similares
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin can be compared with other similar compounds, such as:
4-(4-Pyridyl)coumarin: Lacks the methoxy substituents, resulting in different chemical and biological properties.
5,6,7-Trimethoxycoumarin: Lacks the pyridyl group, leading to reduced binding affinity and biological activity.
4-(4-Pyridyl)-7-methoxycoumarin: Contains fewer methoxy groups, affecting its solubility and stability.
Propiedades
Fórmula molecular |
C17H15NO5 |
|---|---|
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-4-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C17H15NO5/c1-20-13-9-12-15(17(22-3)16(13)21-2)11(8-14(19)23-12)10-4-6-18-7-5-10/h4-9H,1-3H3 |
Clave InChI |
GWPTVCTXLFTTPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=CC(=O)OC2=C1)C3=CC=NC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


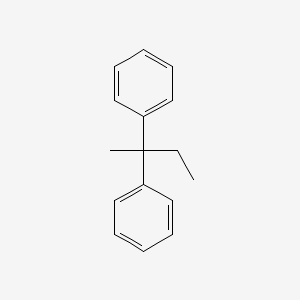
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
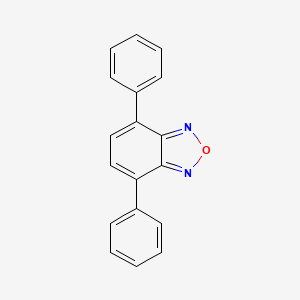

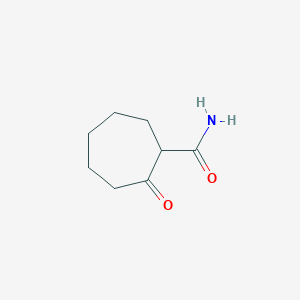
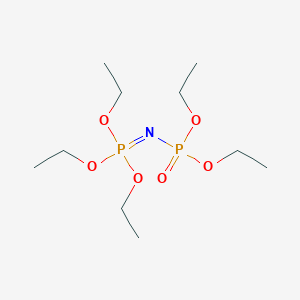
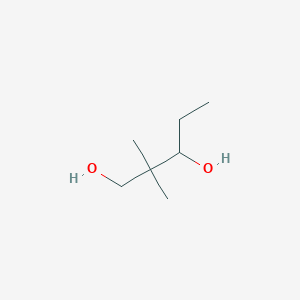
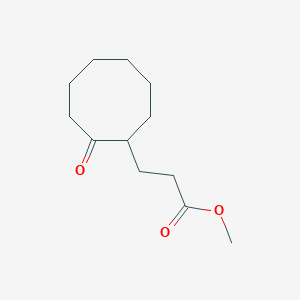
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)



![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
